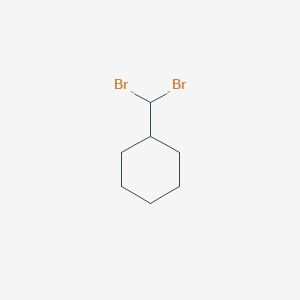![molecular formula C20H23O3P B14123156 1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)-](/img/structure/B14123156.png)
1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with hydroxyl groups and a diphenylphosphinyl ethylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Attachment of the Diphenylphosphinyl Ethylidene Moiety: This step involves the reaction of the cyclohexanediol with a diphenylphosphinyl ethylidene precursor under specific conditions, such as the use of a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form different derivatives, often using hydrogenation catalysts such as palladium on carbon.
Substitution: The diphenylphosphinyl group can undergo substitution reactions, where it is replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride in dimethylformamide, bromine in carbon tetrachloride.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced cyclohexane derivatives, and substituted phosphinyl compounds.
科学的研究の応用
1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The diphenylphosphinyl group can interact with metal ions, forming stable complexes that can catalyze various reactions. Additionally, the hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
1,3-Cyclohexanediol: Lacks the diphenylphosphinyl ethylidene moiety, making it less versatile in coordination chemistry.
Diphenylphosphinyl Ethylidene Derivatives: Compounds with similar phosphinyl groups but different core structures.
Uniqueness
1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)- is unique due to the combination of the cyclohexanediol core and the diphenylphosphinyl ethylidene group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C20H23O3P |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
(1R,3R)-5-(2-diphenylphosphorylethylidene)cyclohexane-1,3-diol |
InChI |
InChI=1S/C20H23O3P/c21-17-13-16(14-18(22)15-17)11-12-24(23,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-11,17-18,21-22H,12-15H2/t17-,18-/m1/s1 |
InChIキー |
GBYPBCVBRJZKOQ-QZTJIDSGSA-N |
異性体SMILES |
C1[C@@H](CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C[C@H]1O)O |
正規SMILES |
C1C(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



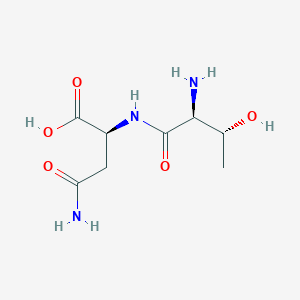
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123078.png)

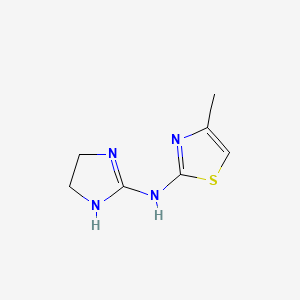

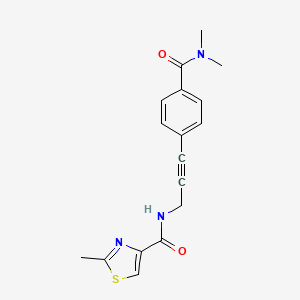
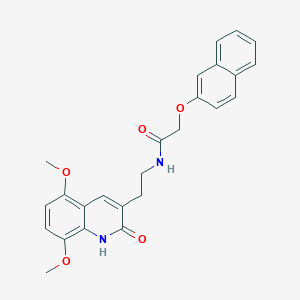
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14123103.png)
![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123112.png)
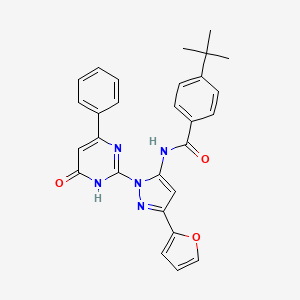

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14123145.png)
